molecular formula C13H14Cl2N2O2 B15347958 Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- CAS No. 731-76-0

Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)-

Cat. No.: B15347958
CAS No.: 731-76-0
M. Wt: 301.16 g/mol
InChI Key: NXEJUQMSIFIXKW-UHFFFAOYSA-N
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Description

Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- is a complex organic compound belonging to the indole family, characterized by its unique structure and potential applications in various scientific fields. This compound features an indole ring system substituted with a carboxylic acid group at the 2-position and a bis(2-chloroethyl)amino group at the 7-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with indole-2-carboxylic acid as the starting material.

  • Substitution Reaction: The indole-2-carboxylic acid undergoes a nucleophilic substitution reaction with bis(2-chloroethyl)amine under controlled conditions.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, using a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The temperature is maintained at around 50-70°C, and the reaction is monitored until completion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is synthesized using a batch process to ensure consistency and quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

  • Scale-Up: The process is scaled up to produce larger quantities, with careful control of reaction parameters to maintain product quality.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or amine.

  • Substitution: Substitution reactions at the indole ring or the amino group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Indole-2-carboxylic acid derivatives with oxidized functional groups.

  • Reduction Products: Derivatives with reduced carboxylic acid groups, such as indole-2-carboxylic acid alcohol or amine.

  • Substitution Products: Various substituted indole derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as HIV-1 integrase strand transfer inhibitors.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The bis(2-chloroethyl)amino group interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

  • Indole-2-carboxylic acid derivatives: Various derivatives with different substituents at the indole ring.

Uniqueness: Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

731-76-0

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.16 g/mol

IUPAC Name

7-[bis(2-chloroethyl)amino]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H14Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-9-8-10(13(18)19)16-12(9)11/h1-3,8,16H,4-7H2,(H,18,19)

InChI Key

NXEJUQMSIFIXKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N(CCCl)CCCl)NC(=C2)C(=O)O

Origin of Product

United States

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